2-Nitroso-1-Naphthol

Übersicht

Beschreibung

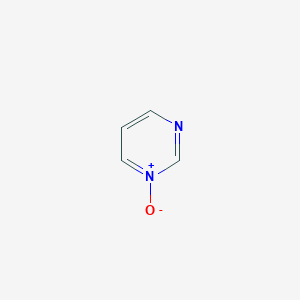

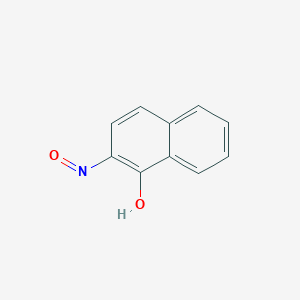

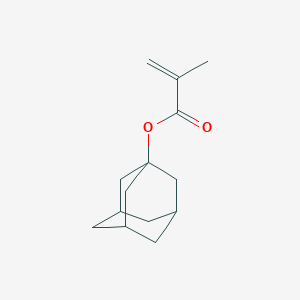

2-Nitroso-1-naphthol is an organic compound with the molecular formula C10H7NO2. It is a derivative of naphthol, characterized by the presence of a nitroso group (-NO) at the second position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its vibrant color and is used in various chemical applications, including as a complexing agent and in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

2-Nitroso-1-naphthol has a wide range of applications in scientific research:

Chemistry: Used as a complexing agent for the detection and quantification of metal ions such as cobalt, iron, and lead.

Biology: Employed in the study of enzyme activities and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological molecules.

Wirkmechanismus

Target of Action

The primary targets of 2-Nitroso-1-naphthol are various metal ions, including cobalt (Co) , thorium (Th IV) , titanium (Ti IV) , iron (Fe III) , lead (Pb II) , and chromium (Cr III) . These metal ions play crucial roles in various biological and environmental processes.

Mode of Action

This compound acts as a selective complexing agent , forming deeply colored complexes with its target metal ions . This interaction results in the extraction of these ions, facilitating their separation and preconcentration .

Pharmacokinetics

It’s known that most organic nitrates, like this compound, are extensively metabolized by hydrolysis to inorganic nitrites .

Result of Action

The primary result of this compound’s action is the extraction and preconcentration of specific metal ions . This property makes it useful in various applications, such as the detection of trace metals . It’s worth noting that the compound can cause eye irritation and damage in some individuals .

Action Environment

The action of this compound can be influenced by environmental factors. Additionally, the compound’s effectiveness in extracting metal ions can be affected by the presence of other ions or compounds in the environment .

Biochemische Analyse

Biochemical Properties

2-Nitroso-1-naphthol interacts with various biomolecules in biochemical reactions. It forms stable complexes with cobalt ions . The nature of these interactions involves the formation of a stable cobalt-2-Nitroso-1-naphthol complex .

Cellular Effects

It is known to cause irritation of the digestive tract and respiratory tract, and may cause skin and eye irritation

Molecular Mechanism

It is known to form stable complexes with cobalt ions This suggests that it may interact with biomolecules through binding interactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is used in the extraction of cobalt ion as a selective complexing agent

Metabolic Pathways

It is known to form stable complexes with cobalt ions , suggesting it may interact with enzymes or cofactors in metabolic pathways

Transport and Distribution

It is known to form stable complexes with cobalt ions , which suggests it may interact with transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitroso-1-naphthol can be synthesized through the nitrosation of 2-naphthol. The reaction involves treating 2-naphthol with nitrous acid (HNO2), which results in the formation of this compound and water as a byproduct: [ \text{C10H7OH} + \text{HNO2} \rightarrow \text{C10H6(NO)OH} + \text{H2O} ] This reaction typically requires acidic conditions to facilitate the formation of nitrous acid from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl) .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to achieve consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitroso-1-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: The nitroso group can be reduced to an amino group, forming 2-amino-1-naphthol.

Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonic acid derivatives under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: 2-Amino-1-naphthol.

Substitution: Various substituted naphthol derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

1-Nitroso-2-naphthol: Similar in structure but with the nitroso group at the first position and the hydroxyl group at the second position.

2-Nitro-1-naphthol: Contains a nitro group (-NO2) instead of a nitroso group.

1-Naphthol: Lacks the nitroso group, only has a hydroxyl group at the first position .

Uniqueness: 2-Nitroso-1-naphthol is unique due to its specific arrangement of functional groups, which allows it to form highly stable and colored complexes with metal ions. This property makes it particularly valuable in analytical chemistry for the detection and quantification of trace metal ions .

Eigenschaften

IUPAC Name |

2-nitrosonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11-13/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUYTOYKQOAVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059625, DTXSID401318701 | |

| Record name | 2-Nitroso-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gambine R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green or gold colored powder; [MSDSonline] | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000911 [mmHg] | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-53-6, 6373-60-0 | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROSO-1-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitroso-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gambine R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroso-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROSO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC0S5HO41V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROSO-1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Nitroso-1-naphthol?

A1: this compound has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. Researchers have utilized UV-Vis spectrophotometry in ethanol and ethanol-water solutions to determine its absorption characteristics. [] Additionally, Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy have been employed to analyze its vibrational behavior in the condensed phase. []

Q3: Does this compound exhibit conformational flexibility?

A3: Yes, potential energy surface scan studies revealed that this compound demonstrates conformational flexibility. [] The introduction of the nitroso group into the 1-naphthol structure significantly alters its structural parameters. []

Q4: How does the stability of this compound vary under different conditions?

A4: The stability of this compound loaded on polyurethane foam (PUF) was investigated, and it was observed that the pH of the solution significantly impacted the sorption behavior of metal ions. []

Q5: Can this compound be used for the preconcentration of metal ions?

A5: Yes, this compound, particularly its sulfonated derivative (this compound-4-sulfonic acid), has shown promise as a chelating agent for the preconcentration of trace metals from various matrices. This has been demonstrated for cadmium, [] antimony, [] copper, [] cobalt, [, , ], nickel, [] manganese, [, ], vanadium, [] and silver. []

Q6: How is this compound employed in the preconcentration of metals for analytical purposes?

A6: Several approaches have been explored, including:

- Solid-phase extraction: Utilizing this compound-4-sulfonic acid in conjunction with tetradecyldimethylbenzylammonium chloride (TDBA) and a solid support like naphthalene or benzophenone allows for the extraction of metal ions from aqueous solutions. After filtration, the metal complex can be eluted and quantified using techniques such as differential pulse polarography (DPP) or atomic absorption spectrometry (AAS). [, , , , , , , , , ]

- Column preconcentration: Packing the this compound-4-sulfonic acid-TDBA-naphthalene adsorbent into a column enables the preconcentration of metal ions from larger volumes of aqueous solutions. [, ]

- Impregnated resin: Immobilizing this compound-4-sulfonic acid on a resin, such as MCI GEL CHP20P, provides an effective sorbent for online preconcentration of metal ions prior to analysis with techniques like inductively coupled plasma mass spectrometry (ICP-MS). []

Q7: Can this compound be used for the separation of metal ions?

A7: Yes, this compound loaded polyurethane foam (PUF) has shown potential for separating specific metal ions. It can effectively separate 203Hg(II) from 75Se(IV), and Co(II) from Ni(II), or vice versa. []

Q8: Does this compound find applications in the detection of trace metals?

A8: Yes, a 0.5% this compound acetone solution has been investigated for its ability to detect trace metals, particularly those transferred from objects to the skin through handling. [] The reagent forms colored complexes with various metals, allowing for their visualization. [, ]

Q9: Can this compound be utilized for desulfurization processes?

A9: Yes, research suggests that this compound-4-sulfonic acid acts as an effective redox catalyst in liquid redox desulfurization. Studies using a laboratory-scale setup and a pilot plant for coal gas demonstrated its high activity and selectivity for converting sulfur compounds to thiosulfate. Notably, it outperformed the conventional catalyst ammonium 1,4-naphthoquinone-2-sulfonate in terms of molar efficiency. []

Q10: What are the applications of this compound in organic synthesis?

A10: this compound serves as a valuable building block in organic synthesis:

- 1,4-oxazine synthesis: It reacts with acetylenic esters in the presence of phosphine derivatives to yield 1,4-oxazine derivatives through a cascade of reactions involving a vinylphosphonium salt intermediate. []

- Baudisch reaction intermediate: Studies suggest that a copper(II)-hydroxylamine-catechol complex, potentially formed with the involvement of this compound, could be an intermediate in the Baudisch reaction. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level have been performed to determine the optimized geometry and vibrational wavenumbers of this compound. [] These calculations were further refined using the scaled quantum mechanical methodology, achieving a root mean square deviation of 9.69 cm−1. []

Q12: What other computational analyses have been carried out on this compound?

A12: In addition to geometry optimization and vibrational analysis, Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis have been conducted using the B3LYP/6-31G** method to gain deeper insights into the electronic structure and properties of this compound. []

Q13: What analytical techniques are commonly used for the detection and quantification of this compound and its metal complexes?

A13: A variety of analytical techniques have been employed:

- Spectrophotometry: This technique exploits the absorbance properties of this compound and its metal complexes at specific wavelengths. UV-Vis spectrophotometry has been used to determine this compound in various solutions, [] while derivative spectrophotometry, particularly second-derivative spectrophotometry, offers enhanced sensitivity for quantifying metal complexes after preconcentration. [, , ]

- Differential pulse polarography (DPP): This electrochemical technique offers high sensitivity and selectivity for the determination of metal ions, particularly after their complexation and preconcentration with this compound-4-sulfonic acid. [, , ]

- Atomic absorption spectrometry (AAS): This technique utilizes the absorption of light by atoms in the gaseous state to determine the concentration of a specific element. Both flame atomic absorption spectrometry (FAAS) [, ] and graphite furnace atomic absorption spectrometry (GFAAS) [, , ] have been used in conjunction with this compound for trace metal analysis.

- Inductively coupled plasma mass spectrometry (ICP-MS): This technique offers high sensitivity and multi-element detection capabilities, making it suitable for trace metal analysis in complex matrices, especially after online preconcentration using this compound-4-sulfonic acid impregnated resins. []

- Thermal lens microscopy (TLM): This sensitive technique detects minute changes in the refractive index of a solution due to the absorption of light, making it suitable for the determination of trace amounts of analytes, including metal complexes. []

Q14: Are there validated analytical methods for this compound and its applications?

A14: Several analytical methods employing this compound have undergone validation procedures to ensure their reliability and accuracy. Researchers have meticulously evaluated factors such as pH, reagent concentration, interference from other ions, and the effects of diverse matrices (e.g., alloys, biological samples, environmental samples) to optimize method performance. [, , , , , , , , , , , , , , ] Validation parameters often include assessing linearity, detection limit, quantification limit, precision (repeatability and reproducibility), accuracy (recovery studies), and robustness.

Q15: What are the limitations of using this compound in analytical applications?

A15: While this compound is a valuable reagent for various analytical applications, some limitations should be considered:

- Interference: The presence of certain ions can interfere with the complexation and detection of target metals. Therefore, it's crucial to investigate and address potential interferences during method development and validation. [, , , , , , , , , , , , , ]

- Selectivity: Although this compound exhibits selectivity towards specific metal ions, it can still react with others, potentially impacting the accuracy of the analysis. Employing appropriate masking agents or separation techniques can mitigate this issue. [, , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B91954.png)

![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)